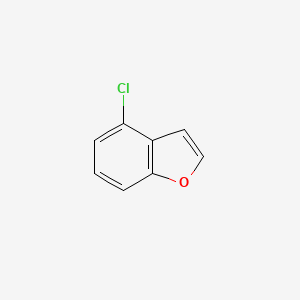

4-Chlorobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIRGDBCGVDPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436848 | |

| Record name | 4-chlorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257864-14-5 | |

| Record name | 4-chlorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobenzofuran: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chlorobenzofuran, a halogenated heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this document synthesizes information from related benzofuran derivatives and established chemical principles to offer valuable insights for research and development.

Core Physicochemical Properties

This compound is a derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring. The introduction of a chlorine atom at the 4-position is anticipated to significantly modulate its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for further chemical exploration.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₅ClO | [2] |

| Molecular Weight | 152.5777 g/mol | [2] |

| CAS Number | 257864-14-5 | [2] |

| Boiling Point | 209.537 °C at 760 mmHg | [2] |

| Flash Point | 80.525 °C | [2] |

| Density | 1.29 g/cm³ | [2] |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and furan rings. The protons on the furan ring (H2 and H3) will likely appear as doublets, while the protons on the chlorinated benzene ring (H5, H6, and H7) will exhibit a more complex splitting pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the benzofuran core. The carbon atom attached to the chlorine (C4) will show a characteristic chemical shift, and its signal may be influenced by the quadrupolar effects of the chlorine nucleus.

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 152. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak at m/z 154, approximately one-third the intensity of the M⁺ peak.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching within the aromatic system, and the C-O-C stretching of the furan ring. A distinct band corresponding to the C-Cl stretching vibration is also expected.

Synthesis and Reactivity

The synthesis of benzofuran derivatives can be achieved through various strategies, often involving intramolecular cyclization reactions.[3][4] A plausible synthetic route to this compound could involve the reaction of a suitably substituted phenol with an appropriate acetylene derivative, followed by a cyclization step.

Plausible Synthetic Workflow

A hypothetical, yet chemically sound, protocol for the synthesis of this compound is outlined below. This is based on established methodologies for benzofuran synthesis.

Caption: Plausible two-step synthesis of this compound.

Detailed Protocol:

-

O-Alkylation of 3-Chlorophenol: To a solution of 3-chlorophenol in acetone, add potassium carbonate (K₂CO₃) and propargyl bromide. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). After cooling, filter the solid and concentrate the filtrate under reduced pressure. The crude product, 1-chloro-3-(prop-2-yn-1-yloxy)benzene, can be purified by column chromatography.

-

Palladium-Catalyzed Intramolecular Cyclization: The resulting propargyl ether is then subjected to a palladium-catalyzed cyclization. In a suitable solvent such as triethylamine (Et₃N), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) iodide (CuI) co-catalyst. Heat the reaction mixture under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by removing the solvent and purifying the crude product by column chromatography to yield this compound.

Reactivity

The benzofuran ring system is generally electron-rich and susceptible to electrophilic substitution. The chlorine atom at the 4-position will act as a deactivating group and an ortho-, para-director for electrophilic aromatic substitution on the benzene ring. The furan ring can also undergo reactions such as Diels-Alder cycloadditions.

Applications in Drug Discovery and Medicinal Chemistry

Benzofuran and its derivatives are prevalent structural motifs in a vast array of biologically active natural products and synthetic compounds.[3][5] They are known to exhibit a wide range of pharmacological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[5][6]

The introduction of a chlorine atom can enhance the therapeutic potential of a molecule by:

-

Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.[1]

-

Modulating Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can prolong the half-life of a drug.[1]

-

Providing a Site for Further Functionalization: The chlorine atom can be displaced by other functional groups through nucleophilic aromatic substitution, allowing for the synthesis of a diverse library of derivatives.[2]

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2] Its unique electronic and structural features make it a valuable starting material for the development of novel drugs targeting a variety of diseases.[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related chlorinated and aromatic compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

-

If swallowed: Seek immediate medical attention.[9]

-

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound once it becomes available from a supplier for detailed and up-to-date safety information.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in synthetic chemistry and drug discovery. While detailed experimental data for this specific isomer is limited, this guide provides a solid foundation based on the known properties and reactivity of the benzofuran scaffold and related chlorinated compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of novel therapeutic agents.

References

- Benchchem. An In-depth Technical Guide to the Discovery and Isolation of 4-Chloronaphtho[2,3-b]benzofuran Derivatives.

- LookChem. Cas 257864-14-5, Benzofuran, 4-chloro.

- TCI Chemicals. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- ResearchGate. (PDF) Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation.

- NIH. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

- Fisher Scientific. 4-SAFETY DATA SHEET.

- NIH. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

- PubMed Central. Natural source, bioactivity and synthesis of benzofuran derivatives.

- PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

4-Chlorobenzofuran chemical structure and analysis

An In-depth Technical Guide to 4-Chlorobenzofuran: Chemical Structure, Synthesis, and Analysis

Introduction

Benzofurans are a significant class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with potent biological activities.[1][2][3] Their derivatives are explored for anti-tumor, antibacterial, anti-oxidative, and anti-viral applications.[2] The introduction of a halogen atom, such as chlorine, onto the benzofuran scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution. This guide provides a comprehensive technical overview of this compound, a chlorinated derivative of benzofuran.[4] It serves as a crucial resource for researchers, scientists, and drug development professionals, detailing its chemical structure, plausible synthetic strategies, and in-depth analytical methodologies for its characterization and quantification.

Chemical Structure and Physicochemical Properties

This compound is characterized by a benzofuran core with a chlorine atom substituted at the C4 position of the benzene ring. This substitution influences the molecule's reactivity and electronic properties, making it a valuable intermediate in organic synthesis.[4]

Core Chemical Structure

The structure consists of a furan ring fused to a benzene ring. The chlorine atom is attached to the carbon atom adjacent to the fused oxygen-containing ring on the benzene side.

Caption: Chemical structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below. These values are critical for designing synthetic reactions, purification protocols, and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClO | [4] |

| Molecular Weight | 152.58 g/mol | [4] |

| CAS Number | 257864-14-5 | [4] |

| Boiling Point | 209.5 °C at 760 mmHg | [4] |

| Density | 1.29 g/cm³ | [4] |

| Flash Point | 80.5 °C | [4] |

Synthesis Methodologies

While specific literature on the synthesis of this compound is sparse, its preparation can be extrapolated from established methods for benzofuran derivatives. These syntheses often involve intramolecular cyclization reactions, leveraging various catalysts to facilitate C-O and C-C bond formation.[1][5]

Conceptual Synthetic Approach: Palladium-Catalyzed Cyclization

A plausible and widely used strategy involves the palladium-catalyzed intramolecular cyclization of an appropriately substituted phenol. This approach offers high yields and functional group tolerance. The general workflow would involve the coupling of a substituted phenol with an alkyne, followed by cyclization.

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. Cas 257864-14-5,Benzofuran, 4-chloro- | lookchem [lookchem.com]

- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chlorobenzofuran: A Technical Guide for Researchers

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

4-Chlorobenzofuran is a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. As with any molecule destined for these applications, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this characterization, offering a unique fingerprint of the molecule's identity and purity. This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work with this and related compounds.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the atoms is crucial for the assignment of signals in the NMR spectra.

Figure 2: Predicted major fragmentation pathway of this compound in EI-MS.

Experimental Protocols: General Methodologies

While specific experimental parameters for this compound are not available, the following provides a general overview of the methodologies typically employed to acquire the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Thin Film (for liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, the sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

-

Direct Insertion Probe (DIP): The sample is placed on a probe and inserted directly into the ion source.

-

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV).

-

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or magnetic sector.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable starting point for the identification and characterization of this compound. While predicted data is a powerful tool in the absence of experimental spectra, it is crucial for researchers to perform their own experimental analysis to confirm these findings and to ensure the quality and purity of their materials for downstream applications in drug discovery and materials science.

References

Note: As this guide is based on predicted data, direct citations to experimental spectra are not possible. The following references are to general spectroscopic principles and databases that may be useful for further study.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Quantum Chemical Investigation of 4-Chlorobenzofuran Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the quantum chemical methodologies employed to investigate the formation of 4-Chlorobenzofuran. Benzofuran scaffolds are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Understanding the intricacies of their formation mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions. This document delves into the theoretical underpinnings of computational chemistry techniques, focusing on Density Functional Theory (DFT), to elucidate the reaction pathways, transition states, and energetics of this compound synthesis. We present a detailed analysis of a radical-mediated cyclization mechanism, a comparative discussion of computational methods, and practical protocols for executing these theoretical investigations. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and computational chemistry, providing both foundational knowledge and actionable insights.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] Its derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The specific substitution patterns on the benzofuran ring system critically influence its pharmacological profile. This compound, as a halogenated derivative, presents a unique electronic and steric profile that can significantly impact its reactivity and biological interactions.

The synthesis of substituted benzofurans has been the subject of extensive research, with a multitude of methods developed, including transition-metal-catalyzed cyclizations, acid-catalyzed reactions, and intramolecular cyclizations of various precursors.[1][2][3][4] A thorough understanding of the underlying reaction mechanisms is crucial for controlling regioselectivity, improving yields, and designing novel synthetic strategies. Quantum chemical calculations have emerged as an indispensable tool for gaining deep mechanistic insights that are often inaccessible through experimental means alone.

This guide will focus on the computational investigation of a key pathway to this compound formation: the radical-mediated cyclization of a chlorinated precursor. We will dissect the reaction mechanism, evaluate the performance of different computational methods, and provide a practical framework for researchers to apply these techniques in their own work.

Computational Methodologies: The Quantum Chemical Toolkit

The theoretical investigation of reaction mechanisms relies on solving the Schrödinger equation for the molecular system of interest. Due to the complexity of this equation for multi-atom systems, approximations are necessary. Density Functional Theory (DFT) has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.

The Foundation: Density Functional Theory (DFT)

DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density. The accuracy of a DFT calculation is primarily dependent on the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. A wide variety of functionals have been developed, each with its own strengths and weaknesses.

For reactions involving radical intermediates and transition states, as is the case in this compound formation, the choice of functional is particularly critical. Some commonly employed functionals in the study of organic reaction mechanisms include:

-

B3LYP: A hybrid functional that has been widely used and often provides a good starting point for many systems.

-

M06-2X: A meta-hybrid GGA functional that has shown excellent performance for thermochemistry, kinetics, and non-covalent interactions, particularly for main-group elements.[5][6]

-

ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which is often a good choice for systems where both short- and long-range interactions are important.

The Language of Molecules: Basis Sets

A basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation. Larger basis sets provide a more accurate description but come at a higher computational cost. Common basis sets used in organic chemistry include:

-

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used for geometry optimizations and frequency calculations of organic molecules. The addition of polarization (d,p) and diffuse (+) functions is crucial for accurately describing anions, lone pairs, and transition states.

-

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy single-point energy calculations.

A Robust Approach: The G3MP2B3 Composite Method

For a more accurate determination of reaction energies and barriers, composite methods that combine calculations at different levels of theory and with different basis sets can be employed. The G3MP2B3 method is a popular choice for its reliability in predicting thermochemical data for a wide range of organic molecules.[7] It involves a series of calculations, including geometry optimization and frequency calculation at the B3LYP/6-31G(d) level, followed by single-point energy calculations at higher levels of theory to refine the electronic energy. This method was successfully employed in the detailed investigation of chlorobenzofuran formation.[7]

The Reaction Mechanism: A Step-by-Step Quantum Chemical Narrative

The formation of this compound can proceed through a radical-mediated pathway, as elucidated by detailed quantum chemical investigations.[7] The following mechanism focuses on the intramolecular cyclization of a key radical intermediate.

The Precursor: Formation of the Key Radical Intermediate

The reaction is initiated by the formation of a chlorophenyl ethenyl oxidanyl radical. This can occur through various pathways in a combustion or pyrolysis environment, such as the reaction of a chlorinated benzene derivative with a vinyl radical. For the purpose of this guide, we will focus on the subsequent intramolecular cyclization step, which is the key bond-forming event leading to the benzofuran ring system.

The Crucial Step: Intramolecular Radical Cyclization

The chlorophenyl ethenyl oxidanyl radical undergoes an intramolecular cyclization to form the five-membered furan ring. This is the rate-determining step of the process and involves the formation of a new carbon-carbon bond.

The cyclization proceeds through a transition state (TS) where the radical center on the oxygen atom attacks the ortho-position of the chlorinated phenyl ring. The presence of the chlorine atom at the 4-position of the final product means that the cyclization occurs at the carbon atom adjacent to the chlorine-substituted carbon.

A key finding from quantum chemical studies is that the position of the chlorine atom on the phenyl ring has a minimal effect on the activation energy of this rate-limiting cyclization step.[7]

Final Steps: Aromatization to this compound

Following the cyclization, the resulting radical intermediate undergoes subsequent reactions, such as hydrogen abstraction or elimination, to achieve the stable, aromatic this compound molecule. These final steps are typically fast and exothermic.

Quantitative Insights: Energetics and Geometries

Quantum chemical calculations provide a wealth of quantitative data that allows for a detailed understanding of the reaction.

Reaction Energetics

The table below summarizes the calculated free energies of reaction (ΔG) and activation (ΔG‡) for the key steps in the formation of this compound, as determined by the G3MP2B3 composite method.[7]

| Reaction Step | ΔG (kJ/mol) | ΔG‡ (kJ/mol) |

| Intramolecular Cyclization of the Radical Intermediate | -102.3 | 68.9 |

| Subsequent Aromatization Steps | Exothermic | Low |

Data sourced from a quantum chemical investigation of chlorobenzofuran formation.[7]

The data clearly indicates that while the overall reaction is thermodynamically favorable (negative ΔG), there is a significant activation barrier for the initial cyclization step.

Transition State Geometry

The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. In the transition state for the radical cyclization, the forming C-C bond is partially formed, and the geometry around the reacting carbon atoms is distorted from their equilibrium structures in the reactant and product.

| Parameter | Value (Å) |

| Forming C-C bond length in the TS | ~2.2 |

| Forming C-O bond length in the TS | ~1.4 |

| Imaginary Frequency of the TS (cm⁻¹) | ~-500 |

Representative values based on typical radical cyclization transition states.

The single imaginary frequency in the vibrational analysis of the transition state confirms that it is a true first-order saddle point on the potential energy surface, connecting the reactant and product.

Visualizing the Process: Diagrams and Workflows

Reaction Pathway Diagram

Caption: Reaction pathway for this compound formation.

Computational Workflow Diagram

Caption: A typical workflow for computational investigation.

Experimental Protocols: A Practical Guide to the Calculations

This section provides a detailed, step-by-step methodology for performing a quantum chemical investigation of the radical cyclization step in this compound formation using the Gaussian software package.

Software and Hardware Requirements

-

Software: Gaussian 16 or a later version is recommended. GaussView 6 can be used for building molecules and visualizing results.

-

Hardware: A multi-core workstation or access to a high-performance computing (HPC) cluster is necessary for these calculations, especially for the G3MP2B3 method and larger basis sets.

Step-by-Step Computational Protocol

-

Molecule Building:

-

Using GaussView or another molecular editor, build the 3D structure of the chlorophenyl ethenyl oxidanyl radical. Ensure the correct connectivity and initial geometry.

-

Save the structure as a Gaussian input file (e.g., reactant.gjf).

-

-

Geometry Optimization and Frequency Calculation of the Reactant:

-

Create a Gaussian input file with the following keywords:

-

Explanation of Keywords:

-

%nprocshared=8: Specifies the number of CPU cores to use.

-

%mem=16GB: Allocates memory for the calculation.

-

%chk=reactant.chk: Creates a checkpoint file to store results.

-

#p: Requests verbose output.

-

opt: Performs a geometry optimization.

-

freq: Calculates vibrational frequencies to confirm a true minimum (no imaginary frequencies).

-

B3LYP/6-31G(d): Specifies the DFT functional and basis set.

-

0 2: Specifies a charge of 0 and a spin multiplicity of 2 (for a radical with one unpaired electron).

-

-

-

Transition State Search:

-

There are several methods to find a transition state. A common approach is to use the Berny optimization algorithm with the opt=(TS,calcfc,noeigen) keyword. An initial guess for the transition state geometry is required. This can be generated by modifying the reactant geometry to bring the reacting atoms closer together.

-

Example input for a transition state search:

-

Explanation of Keywords:

-

opt=(TS,calcfc,noeigen): Specifies a transition state search, calculates force constants at the first step, and avoids eigenvector following (which can sometimes be problematic).

-

freq: A frequency calculation is essential to confirm the transition state (one and only one imaginary frequency).

-

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactant and product, confirming that the correct transition state has been found.

-

Example input for an IRC calculation:

-

Explanation of Keywords:

-

irc=(calcfc,maxpoints=20,stepsize=10): Specifies an IRC calculation, calculates force constants at the start, sets the maximum number of points along the path, and defines the step size.

-

geom=check guess=read: Reads the geometry and wavefunction from the checkpoint file of the transition state calculation.

-

-

-

High-Accuracy Energy Calculations (G3MP2B3):

-

Once the geometries of the reactant, transition state, and product are optimized, single-point energy calculations using the G3MP2B3 composite method can be performed to obtain more accurate energetic data.

-

Example input for a G3MP2B3 calculation:

-

Scientific Integrity and Validation

The trustworthiness of computational results is paramount. A self-validating system for these protocols involves several key checks:

-

Convergence Criteria: Ensure that all geometry optimizations have converged to the specified criteria.

-

Vibrational Analysis: Confirm that all minima have zero imaginary frequencies and all transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

-

IRC Confirmation: Verify that the IRC calculation smoothly connects the transition state to the expected reactant and product.

-

Benchmarking: When possible, compare the results obtained with a given DFT functional and basis set to those from higher levels of theory or from experimental data for similar systems.

Experimental validation is the ultimate test of a computational model. For the formation of this compound, this could involve:

-

Product Analysis: Comparing the predicted regioselectivity of cyclization with the experimentally observed product distribution in the synthesis of substituted benzofurans.

-

Kinetic Studies: Correlating the calculated activation energies with experimentally determined reaction rates.

-

Spectroscopic Characterization: Comparing calculated spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of the final product with experimental data to confirm its structure.

Conclusion

Quantum chemical investigations provide an unparalleled level of detail into the formation of this compound. By leveraging the power of DFT and composite methods, researchers can elucidate complex reaction mechanisms, identify key intermediates and transition states, and predict reaction energetics with a high degree of accuracy. This in-depth understanding is not merely an academic exercise; it provides a rational basis for the design of more efficient and selective synthetic routes to this important class of heterocyclic compounds. The methodologies and protocols outlined in this guide offer a robust framework for researchers to embark on their own computational investigations, ultimately accelerating the discovery and development of novel benzofuran-based therapeutics and functional materials.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2019.

-

Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports, 2022.

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 2023.

-

Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Physical Chemistry Chemical Physics, 2022.

-

Correction: Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Physical Chemistry Chemical Physics, 2022.

-

Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation. International Journal of Quantum Chemistry, 2015.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly substituted benzo[ b ]furan synthesis through substituent migration - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01192A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gaussian – UW-Madison Department of Chemistry HPC Center – UW–Madison [hpc.chem.wisc.edu]

- 7. pubs.acs.org [pubs.acs.org]

Foreword: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity Screening of 4-Chlorobenzofuran Derivatives

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity.[1] The benzofuran ring system, a fusion of benzene and furan rings, is a quintessential example of such a scaffold.[2][3] Naturally occurring and synthetic benzofuran derivatives are known to exhibit a vast spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5]

This guide focuses on derivatives featuring a chlorine atom at the 4-position of the benzofuran core. The introduction of a halogen, such as chlorine, can significantly modulate a molecule's physicochemical properties—including lipophilicity, metabolic stability, and electronic distribution. These modifications can, in turn, enhance binding affinity to target proteins and improve pharmacokinetic profiles. Previous research on halogenated benzofurans has indicated that such substitutions can lead to potent and selective biological activity.[6]

This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals. It provides not just a series of protocols, but a logical, field-proven framework for the systematic screening of a library of this compound derivatives to identify and validate promising therapeutic leads.

A Note on Synthesis: Crafting the Chemical Library

The foundation of any successful screening campaign is a well-designed chemical library. While numerous methods exist for constructing the benzofuran core, a common and effective strategy involves the intramolecular cyclization of appropriately substituted phenols.[3][7] For a library of this compound derivatives, a logical starting point would be a substituted 2-chlorophenol, which can undergo reactions such as O-alkylation followed by cyclization to form the core structure.

The rationale for choosing a specific synthetic route should prioritize efficiency, modularity (allowing for diverse substitutions at other positions), and yield.[8] A streamlined, one-pot procedure is often ideal for rapidly assembling a diverse set of compounds for screening.[8]

The Screening Cascade: A High-Throughput Strategy

To efficiently evaluate a library of novel compounds, a tiered approach or "screening cascade" is essential. High-Throughput Screening (HTS) leverages automation and robotics to rapidly test thousands to millions of compounds, accelerating the identification of "hits"—compounds that show desired activity in a primary assay.[9][10] This initial screen prioritizes speed and cost-effectiveness over precision. Promising hits from the primary screen then advance to more complex and biologically relevant secondary and tertiary assays for validation and characterization.

Caption: High-Throughput Screening (HTS) cascade for drug discovery.

Assay Protocol: Antimicrobial Activity Screening

Core Principle: Determining Minimum Inhibitory Concentration (MIC)

The first line of assessment for antimicrobial potential is determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] This quantitative measure is a gold standard for assessing the potency of a novel compound against specific bacterial or fungal strains.[13] A lower MIC value indicates higher potency.[13] The broth microdilution method is a widely used, scalable technique for determining MIC.[14]

Detailed Protocol: Broth Microdilution Assay

This protocol is designed for a 96-well microtiter plate format, which is amenable to automation.

Materials:

-

Test Compounds (this compound derivatives), dissolved in DMSO to a stock concentration of 10 mg/mL.

-

Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Cation-Adjusted Mueller-Hinton Broth (MHB).[15]

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin).

-

Negative Control: DMSO.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or dedicated plate reader.

Procedure:

-

Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution Series: a. Add 100 µL of sterile MHB to all wells of the 96-well plate. b. In the first column of wells, add an additional 100 µL of the test compound stock solution (or control), resulting in a total volume of 200 µL. This creates the starting concentration for the serial dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. d. Wells in column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (except column 12) is now 200 µL.

-

Incubation: a. Seal the plate with a breathable membrane or lid. b. Incubate at 37°C for 18-24 hours.

-

Result Determination: a. Following incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[13] c. Optionally, add 20 µL of a resazurin-based viability indicator and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Data Presentation: Summarizing Antimicrobial Potency

Results should be tabulated to allow for easy comparison of the activity of different derivatives against various microbial strains.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 4CBF-001 | 16 | >128 |

| 4CBF-002 | 8 | 64 |

| 4CBF-003 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 |

Assay Protocol: Anticancer Activity Screening

Core Principle: The MTT Cell Viability Assay

A primary screen for anticancer activity involves assessing a compound's cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[16] The principle is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, living cells.[17] This reaction produces purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cell death induced by the test compounds.[17][18]

Caption: Principle of the MTT cell viability assay.

Detailed Protocol: MTT Assay on Cancer Cells

Materials:

-

Human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer).[2][16]

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Test Compounds and Controls (dissolved in DMSO).

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Sterile 96-well flat-bottom plates.

-

Microplate reader (570 nm wavelength).

Procedure:

-

Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control. c. Incubate for a specified period, typically 48 or 72 hours.[19]

-

MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[18] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[20]

-

Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[18] c. Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution of the crystals.

-

Absorbance Measurement: a. Read the absorbance of the plate at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Summarizing Cytotoxic Potency

| Compound ID | Cell Line | IC₅₀ (µM) |

| 4CBF-001 | HeLa | 12.5 |

| 4CBF-002 | HeLa | 2.8 |

| 4CBF-003 | HeLa | >100 |

| Doxorubicin | HeLa | 0.5 |

Assay Protocol: Anti-inflammatory Activity Screening

Inflammation is a complex biological response involving multiple mediators. Key targets for anti-inflammatory drugs include cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS).[21][22] Screening against these targets provides a robust assessment of a compound's potential.

Core Principle 1: COX Enzyme Inhibition

Cyclooxygenase (COX) enzymes exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[22] An ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1 to minimize side effects.[23] This can be assessed using cell-free enzymatic assays.

Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol uses a colorimetric assay kit, which is a common and reliable method.

Materials:

-

COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical). This kit typically includes ovine COX-1 and human recombinant COX-2 enzymes, heme, arachidonic acid (substrate), and a colorimetric substrate (TMPD).

-

Test Compounds and Controls (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

96-well plate and microplate reader (590 nm).

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's protocol.

-

Assay Setup: a. In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells. b. Add the test compounds at various concentrations. Include wells for 100% initial activity (enzyme without inhibitor) and a background control.

-

Incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiating the Reaction: a. Add the colorimetric substrate solution to all wells. b. Add arachidonic acid to initiate the COX reaction.

-

Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to measure the rate of TMPD oxidation.

-

Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Core Principle 2: Inhibition of Nitric Oxide Production

During inflammation, macrophages are stimulated by agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[24] This stimulation leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a pro-inflammatory mediator.[25] Inhibiting this pathway is a key strategy for anti-inflammatory drug development. NO production can be indirectly measured by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reaction.[25]

Caption: LPS-induced pro-inflammatory pathway in macrophages.

Detailed Protocol: Nitric Oxide (Griess) Assay

Materials:

-

RAW 264.7 murine macrophage cell line.[26]

-

Complete culture medium.

-

Lipopolysaccharide (LPS).

-

Test Compounds and Controls (e.g., Dexamethasone).

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium Nitrite (NaNO₂) standard.

-

96-well plates and microplate reader (540 nm).

Procedure:

-

Cell Seeding and Treatment: a. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight. b. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. c. Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells. d. Incubate for 24 hours.

-

Nitrite Measurement: a. Prepare a standard curve of NaNO₂ in culture medium. b. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes. e. Measure the absorbance at 540 nm.

-

Data Analysis: a. Determine the nitrite concentration in each sample using the NaNO₂ standard curve. b. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control. c. Determine the IC₅₀ value. d. It is crucial to run a parallel MTT assay on the RAW 264.7 cells under the same conditions to ensure that the observed reduction in NO is not due to cytotoxicity.[27]

Data Presentation: Summarizing Anti-inflammatory Potency

Table 3: COX Enzyme Inhibition

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 4CBF-001 | 50.1 | 5.2 | 9.6 |

| 4CBF-002 | >100 | 25.6 | >3.9 |

| Celecoxib | 15.0 | 0.05 | 300 |

Table 4: Inhibition of NO Production in Macrophages

| Compound ID | NO Inhibition IC₅₀ (µM) | Cell Viability at IC₅₀ |

|---|---|---|

| 4CBF-001 | 8.3 | >95% |

| 4CBF-002 | 35.1 | >95% |

| Dexamethasone | 0.1 | >95% |

Conclusion and Forward Look

This guide outlines a robust, multi-faceted strategy for the initial biological screening of this compound derivatives. By systematically assessing antimicrobial, anticancer, and anti-inflammatory activities through validated, high-throughput methods, researchers can efficiently identify promising hit compounds. The data generated from these primary screens—MIC values for antimicrobial activity, IC₅₀ values for cytotoxicity, and IC₅₀ values for inflammatory markers—form the basis for initial Structure-Activity Relationship (SAR) studies.[2] These studies will guide the next phase of drug discovery: lead optimization, where the chemical structure of the most promising hits is systematically modified to enhance potency, improve selectivity, and optimize pharmacokinetic properties, ultimately paving the way for preclinical development.

References

-

ChemRxiv. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. Available from: [Link]

-

Venkateshwarlu, T. et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 5(1), 229-234. Available from: [Link]

-

PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available from: [Link]

-

RSC Advances. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. DOI:10.1039/D3RA01893H. Available from: [Link]

-

Rani, P., Srivastava, V. K., & Kumar, A. (2004). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. European Journal of Medicinal Chemistry, 39(5), 449-452. Available from: [Link]

-

PubMed Central. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH. Available from: [Link]

-

National Institutes of Health. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. NIH. Available from: [Link]

-

MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available from: [Link]

-

Al-Ostoot, F. H. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Available from: [Link]

-

RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

-

Cheenpracha, S. et al. (2010). Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A. Marine Drugs, 8(3), 429-437. Available from: [Link]

-

ResearchGate. Efficient procedure to Synthesize 3‐Chlorobenzofuran derivatives. Available from: [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. Available from: [Link]

-

MDPI. (2022). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. MDPI. Available from: [Link]

-

MDPI. (2021). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available from: [Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available from: [Link]

-

MDPI. (2016). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. Available from: [Link]

-

MDPI. Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. Available from: [Link]

-

RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available from: [Link]

-

Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Available from: [Link]

-

Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Available from: [Link]

-

Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42. Available from: [Link]

-

National Institutes of Health. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Available from: [Link]

-

ResearchGate. Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Available from: [Link]

-

PubMed Central. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC - NIH. Available from: [Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]

-

PubMed Central. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. Available from: [Link]

-

Anticancer Research. (2010). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Anticancer Research. Available from: [Link]

-

SciSpace. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. SciSpace. Available from: [Link]

-

PubMed. (2008). Design and implementation of high-throughput screening assays. PubMed. Available from: [Link]

-

ResearchGate. How can I assay cyclooxygenase pathway inhibition for plant extracts?. Available from: [Link]

-

Taylor & Francis Online. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs. Taylor & Francis Online. Available from: [Link]

-

ResearchGate. Cancer cell culture: methods and protocols. Available from: [Link]

-

ResearchGate. Benzofuran derivative with anticancer activity. Available from: [Link]

-

ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Available from: [Link]

-

PLOS One. (2011). Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property?. PLOS One. Available from: [Link]

-

EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. Available from: [Link]

-

T. Horton. MTT Cell Assay Protocol. Available from: [Link]

-

MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available from: [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). Available from: [Link]

-

YouTube. (2025). High throughput screening at The DISC: a new era of drug discovery. Available from: [Link]

-

PubMed. (1998). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. PubMed. Available from: [Link]

-

New Journal of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. RSC Publishing. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emerypharma.com [emerypharma.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. atcc.org [atcc.org]

- 21. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 22. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b [mdpi.com]

- 25. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? | PLOS One [journals.plos.org]

4-Chlorobenzofuran: A Versatile and Strategic Building Block in Modern Organic Synthesis

This guide provides an in-depth exploration of 4-chlorobenzofuran, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond simple reaction lists to examine the causality behind its synthetic utility, offering field-proven insights into its application as a versatile building block. Every protocol and mechanistic discussion is grounded in authoritative literature to ensure scientific integrity and immediate applicability in a research setting.

Introduction: The Strategic Importance of the Benzofuran Core and C4-Halogenation

The benzofuran moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceuticals.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The true synthetic power of this scaffold is unlocked through strategic functionalization, allowing for the precise construction of complex molecular architectures.

This compound emerges as a particularly valuable intermediate due to the unique electronic properties and reactivity conferred by the chlorine atom at the C4 position. This halogen serves two primary strategic roles:

-

A Modulator of Reactivity: The inductive electron-withdrawing nature of the chlorine atom influences the electron density of the entire heterocyclic system, affecting the reactivity of both the furan and benzene rings in electrophilic and nucleophilic reactions.

-

A Versatile Synthetic Handle: More importantly, the C4-Cl bond is a robust and reliable handle for a wide array of powerful transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse carbon and heteroatom substituents with high regioselectivity, making this compound an ideal starting point for building molecular diversity.[2]

This guide will dissect the synthesis of this key building block and detail its most critical applications in modern synthetic organic chemistry.

Synthesis of the this compound Scaffold

While numerous methods exist for constructing the benzofuran core, a common and reliable strategy involves the intramolecular cyclization of a substituted phenol.[3][4] The first reported synthesis of this compound was achieved in 1999.[5] Below is a representative and robust protocol for synthesizing a substituted this compound, adapted from classical benzofuran synthesis principles, starting from the readily available 3-chlorophenol.

Workflow for Synthesis of this compound Derivatives

Caption: General workflow for synthesizing the this compound scaffold.

Experimental Protocol: Synthesis of 4-Chloro-2-methylbenzofuran

This protocol demonstrates a classic acid-catalyzed intramolecular cyclization (a Perkin-type rearrangement) to construct the benzofuran ring.

Step 1: Synthesis of 1-(3-Chlorophenoxy)propan-2-one

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorophenol (12.85 g, 100 mmol), potassium carbonate (20.73 g, 150 mmol), and acetone (150 mL).

-

Addition of Alkylating Agent: While stirring vigorously, add chloroacetone (9.25 g, 100 mmol) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Dissolve the crude residue in ethyl acetate (150 mL) and wash sequentially with 1M NaOH solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 1-(3-chlorophenoxy)propan-2-one, which can often be used in the next step without further purification.

Step 2: Cyclization to 4-Chloro-2-methylbenzofuran

-

Reaction Setup: In a 100 mL round-bottom flask, place polyphosphoric acid (PPA) (50 g). Heat the PPA to 70-80°C with mechanical stirring.

-

Addition of Precursor: Slowly add the crude 1-(3-chlorophenoxy)propan-2-one (9.23 g, 50 mmol) to the hot PPA. An exothermic reaction will be observed.

-

Cyclization: After the addition is complete, increase the temperature to 100°C and stir for 1-2 hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice (200 g) with stirring. The product will precipitate or form an oil.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration and solvent removal, purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-chloro-2-methylbenzofuran.

Reactivity and Synthetic Transformations

The C4-Cl bond is the epicenter of this compound's utility, primarily serving as an anchor point for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the most powerful tool for functionalizing this compound. Aryl chlorides are typically less reactive than the corresponding bromides or iodides, often requiring more specialized catalyst systems. The development of electron-rich, sterically hindered phosphine ligands has been crucial for achieving high-efficiency couplings with substrates like this compound.[6]

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

A. Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most versatile method for generating C(sp²)-C(sp²) bonds.[7] For this compound, this reaction allows for the synthesis of 4-arylbenzofurans, a scaffold present in many bioactive molecules.

-

Mechanistic Insight: The key to success with aryl chlorides is facilitating the oxidative addition step (Pd(0) to Pd(II)), which is often rate-limiting. This is achieved by using electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) that stabilize the electron-deficient Pd(0) center and promote its insertion into the strong C-Cl bond.[6] A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.

B. Sonogashira Coupling (C-C Bond Formation) This reaction couples a terminal alkyne with an aryl halide, providing direct access to 4-alkynylbenzofurans.[8] These products are themselves versatile intermediates, amenable to further transformations like cycloadditions or reductions.

-

Mechanistic Insight: The classical Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne by forming a copper acetylide intermediate.[9] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. Copper-free variants have also been developed to avoid potential issues with copper-catalyzed alkyne homocoupling.

C. Heck-Mizoroki Reaction (C-C Bond Formation) The Heck reaction forms a C-C bond between the aryl halide and an alkene, leading to 4-vinylbenzofuran derivatives.[10]

-

Mechanistic Insight: The reaction proceeds via oxidative addition, followed by migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination releases the product and generates a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[11] The regioselectivity of the insertion and stereoselectivity of the resulting double bond are key considerations.

D. Buchwald-Hartwig Amination (C-N Bond Formation) This reaction is a powerful method for constructing C-N bonds by coupling aryl halides with primary or secondary amines. It provides access to 4-aminobenzofuran derivatives, which are important pharmacophores.

-

Mechanistic Insight: Similar to other cross-couplings, the catalytic cycle involves oxidative addition, but the key step is the formation of a palladium-amido complex upon deprotonation of the amine by a strong base (e.g., NaOt-Bu, LHMDS). Reductive elimination from this complex yields the C-N coupled product. The choice of ligand is critical to prevent catalyst decomposition and promote the final reductive elimination step.

Summary of Cross-Coupling Conditions

| Reaction Type | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | R-B(OH)₂ / R-B(pin) | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-110 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | 25-80 |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | K₂CO₃, Et₃N | DMF, NMP | 100-140 |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 |

Representative Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for challenging aryl chlorides.[7]

-

Inert Atmosphere: Assemble a Schlenk tube or reaction vial containing a magnetic stir bar. Flame-dry the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen).

-

Reagent Addition: To the vessel, add this compound (152 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%), and SPhos (33 mg, 0.08 mmol, 8 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction: Seal the vessel and place it in a preheated oil bath at 100°C. Stir the reaction for 12-24 hours. Monitor completion by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure 4-arylbenzofuran product.

Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling, the C4-Cl bond can undergo direct displacement by potent nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[12]

-

Mechanistic Insight: The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer complex.[12] For this pathway to be favorable, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) at the ortho and/or para positions to stabilize the intermediate. The benzofuran ring itself provides some activation, but without additional EWGs, this compound requires strong nucleophiles (e.g., sodium methoxide, sodium thiophenoxide) and often elevated temperatures for the reaction to proceed efficiently.

Representative Protocol: SNAr with Sodium Methoxide

-

Setup: In an oven-dried sealed tube, combine this compound (152 mg, 1.0 mmol) and sodium methoxide (81 mg, 1.5 mmol).

-

Solvent: Add anhydrous dimethylformamide (DMF) (4 mL).

-

Reaction: Seal the tube and heat the mixture to 120-140°C for 18-24 hours.

-

Workup: Cool to room temperature and carefully quench the reaction by pouring it into ice-water (20 mL).

-

Extraction and Purification: Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 4-methoxybenzofuran.

Directed ortho-Metalation (DoM)

The chlorine atom can function as a directed metalation group (DMG), enabling regioselective deprotonation at the adjacent C5 position.

-

Mechanistic Insight: A strong organolithium base (e.g., n-BuLi, s-BuLi) complexes with the Lewis basic chlorine atom. This proximity effect directs the base to abstract the proton at the C5 position, which is the most acidic ortho proton. The resulting aryllithium species is a powerful nucleophile that can be trapped with a wide variety of electrophiles (e.g., CO₂, I₂, aldehydes), installing a new functional group exclusively at the C5 position. This provides a complementary strategy to functionalize the benzene ring portion of the molecule.

Conclusion and Future Outlook

This compound is a strategically vital building block whose value lies in the predictable and versatile reactivity of its C4-Cl bond. It serves as a robust platform for constructing complex, polysubstituted benzofuran derivatives through a suite of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. The ability to leverage this single starting material to forge diverse C-C, C-N, and C-O bonds underscores its importance in programs focused on drug discovery and materials science.

Future advancements will likely focus on developing even more efficient and sustainable catalytic systems for activating the C-Cl bond under milder conditions. The exploration of photoredox catalysis and other novel activation methods could further expand the synthetic toolbox, allowing the chemistry of this compound to be applied to increasingly complex and sensitive molecular targets.

References

Sources

- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sci-hub.st [sci-hub.st]

- 5. Catalytic Asymmetric [4 + 1] Cyclization of Benzofuran-Derived Azadienes with 3-Chlorooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]